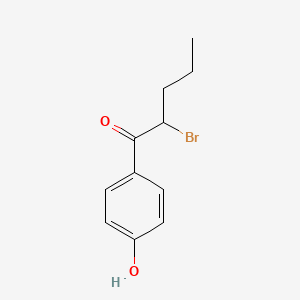

2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Description

Contextualization of Alpha-Haloketones and Phenolic Structures in Synthetic and Medicinal Chemistry

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the adjacent carbon atom (the α-carbon). wikipedia.org This structural arrangement imparts a high degree of reactivity, making them valuable intermediates in a wide array of chemical transformations. The presence of the electron-withdrawing carbonyl group and the halogen atom makes the α-carbon susceptible to nucleophilic attack, and the α-hydrogen acidic. wikipedia.org

Phenolic structures, featuring a hydroxyl group directly bonded to an aromatic ring, are ubiquitous in nature and are a common motif in pharmaceuticals. acs.orgacs.org The hydroxyl group can participate in hydrogen bonding and can be deprotonated to form a phenoxide ion, influencing the molecule's solubility, acidity, and biological interactions. nih.govgsconlinepress.com The combination of an alpha-haloketone and a phenolic moiety within a single molecule, as seen in 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one, creates a bifunctional compound with a rich and complex reactivity profile.

Overview of the Significance of Brominated Ketones as Synthetic Intermediates

Brominated ketones, a subset of alpha-haloketones, are particularly significant as synthetic intermediates. mdpi.comnih.gov The bromine atom is a good leaving group, facilitating a variety of substitution and elimination reactions. libretexts.org This reactivity allows for the introduction of diverse functional groups at the α-position, leading to the synthesis of more complex molecules. researchgate.netresearchgate.net For instance, they are precursors to α,β-unsaturated ketones, which are important building blocks in organic synthesis. libretexts.org The versatility of brominated ketones has been demonstrated in the synthesis of numerous heterocyclic compounds, which are core structures in many biologically active molecules. nih.govresearchgate.net

Role of Hydroxyphenyl Moieties in Chemical Reactivity and Biological Interactions

The hydroxyphenyl group in a molecule can significantly influence its chemical reactivity and biological activity. The hydroxyl group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. It can also act as a nucleophile and can be involved in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. nih.govijhmr.com The presence of a phenolic hydroxyl group can also impact the pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion. acs.orgacs.org

Current Research Landscape and Unexplored Avenues Pertaining to this compound

While extensive research exists on alpha-haloketones and phenolic compounds in general, dedicated studies on this compound are not widely available in the public domain. Much of the understanding of this specific compound is extrapolated from research on analogous structures, such as 2-bromo-1-(4-hydroxyphenyl)ethanone. nih.govresearchgate.net

The current research landscape suggests that compounds with this structural motif are of interest for their potential applications in medicinal chemistry and as intermediates in organic synthesis. bloomtechz.combloomtechz.com The combination of the reactive α-bromo ketone and the biologically relevant hydroxyphenyl group presents opportunities for the development of novel compounds with potential therapeutic activities. Unexplored avenues include the systematic investigation of its reactivity with a wide range of nucleophiles, its potential as a precursor for novel heterocyclic systems, and a thorough evaluation of its biological activity profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)pentan-1-one |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |

InChI Key |

XUEHFPYMCBCVNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Direct Synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

The direct synthesis hinges on the selective introduction of a bromine atom at the carbon atom adjacent (in the alpha position) to the carbonyl group of 4-Hydroxyvalerophenone.

The reaction involves treating 4-Hydroxyvalerophenone with a suitable brominating agent, typically under acidic conditions, to facilitate the formation of an enol intermediate which then reacts with bromine. openstax.orguobabylon.edu.iq While direct literature on this specific reaction is sparse, the methodology can be reliably inferred from the successful bromination of highly analogous compounds. For instance, the synthesis of 2-bromo-1-phenylpentan-1-one from valerophenone (B195941) and the bromination of 4-hydroxyacetophenone to yield 2-bromo-1-(4-hydroxyphenyl)ethanone provide established procedural frameworks. chemicalbook.comnih.gov

Optimizing the reaction conditions is critical to maximize the yield of the desired alpha-bromo ketone and minimize side reactions, such as bromination of the activated aromatic ring. cbijournal.com

Bromine Source : Elemental bromine (Br₂) is a common and effective reagent for this transformation. openstax.org It is often dissolved in a suitable solvent like acetic acid or chloroform. uobabylon.edu.iqnih.gov Alternative brominating systems include using sodium bromide (NaBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), which generates bromine in situ. chemicalbook.com N-Bromosuccinimide (NBS) can also serve as a source of electrophilic bromine. masterorganicchemistry.com

Solvent Selection : The choice of solvent can significantly influence the reaction's outcome. Glacial acetic acid is frequently used as it can also act as an acid catalyst. uobabylon.edu.iqorgsyn.org Chloroform has also been used successfully for the bromination of the closely related 4-hydroxyacetophenone. nih.gov The polarity of the solvent can affect the rate of enolization and the solubility of the reagents.

Catalyst : Acid catalysis is typically required to accelerate the formation of the enol intermediate, which is the active nucleophile in the reaction. masterorganicchemistry.com Concentrated sulfuric acid has been shown to be an effective catalyst in the bromination of 4-hydroxyacetophenone. nih.gov Other acids like hydrobromic acid (HBr) can also be employed. masterorganicchemistry.com

Temperature Control : The reaction temperature must be carefully managed. Bromination is an exothermic process, and excessive heat can lead to undesired side products, including polybromination or ring bromination. Reactions are often initiated at or below room temperature, sometimes in an ice bath, to control the reaction rate. orgsyn.orgguidechem.com In some documented procedures, the reaction is conducted at elevated temperatures, such as 338 K, to ensure completion. nih.gov

Table 1: Comparison of Reaction Conditions for Alpha-Bromination of Analogous Ketones

| Starting Material | Bromine Source | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Valerophenone | NaBr / H₂O₂ | HCl | Not specified | Room Temp | 95% | chemicalbook.com |

| 4-Hydroxyacetophenone | Bromine (Br₂) | H₂SO₄ | Chloroform | 338 K | 81% | nih.govresearchgate.net |

| Acetophenone | Bromine (Br₂) | Acid | Acetic Acid | Not specified | 72% | openstax.orguobabylon.edu.iq |

Transitioning the synthesis from a laboratory to a larger scale introduces several challenges. Proper heat management is paramount due to the exothermic nature of the bromination. The evolution of hydrogen bromide (HBr) gas also requires an appropriate scrubbing system. Yields for alpha-bromination of similar ketones are generally high, with reports of 81% for 2-bromo-1-(4-hydroxyphenyl)ethanone and up to 95% for 2-bromo-1-phenylpentan-1-one, suggesting that an efficient, high-yield process is achievable for the target compound. chemicalbook.comresearchgate.net Post-reaction workup, including quenching excess bromine, neutralization, and purification (often via recrystallization or chromatography), must be optimized for large-scale handling. chemicalbook.comnih.gov

The alpha-bromination of ketones in an acidic medium proceeds through a well-understood, multi-step mechanism. openstax.org

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the alpha-hydrogens. uobabylon.edu.iqmasterorganicchemistry.com

Enol Formation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon. This is typically the slow, rate-determining step of the reaction. openstax.orglibretexts.org The electrons from the C-H bond shift to form a C=C double bond, and the electrons from the C=O pi bond move to the protonated oxygen, neutralizing it and forming the enol intermediate. masterorganicchemistry.com

Nucleophilic Attack on Bromine : The electron-rich enol acts as a nucleophile. The pi electrons of the C=C double bond attack an electrophilic bromine (Br₂) molecule. uobabylon.edu.iqmasterorganicchemistry.com This forms a new C-Br bond at the alpha-position and generates a bromide ion (Br⁻).

Deprotonation : The resulting intermediate, an oxonium ion, is deprotonated (often by the bromide ion or another base in the solution) to regenerate the carbonyl group and the acid catalyst, yielding the final alpha-bromo ketone product. uobabylon.edu.iqlibretexts.org

Kinetic studies support this mechanism, showing that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. openstax.org This confirms that the formation of the enol is the rate-limiting step. openstax.orglibretexts.org

Bromination of 4-Hydroxyvalerophenone

Exploration of Analogous Synthetic Strategies

The principles governing the synthesis of this compound are broadly applicable to a range of other ketones. Examining these analogous reactions provides further insight into the scope and limitations of the alpha-bromination methodology.

The alpha-bromination of simpler ketones like propanone (acetone) and various ethanone (B97240) (acetophenone) derivatives is a staple reaction in organic synthesis.

Acetone (B3395972) : The bromination of acetone under acidic conditions yields bromoacetone. openstax.orgwikipedia.org This reaction serves as a classic textbook example of the acid-catalyzed alpha-halogenation mechanism.

Acetophenone : The parent compound, acetophenone, readily undergoes bromination in acetic acid to form alpha-bromoacetophenone in good yield. openstax.org

Substituted Acetophenones : A variety of substituted acetophenones have been successfully brominated. The synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone from 4-hydroxyacetophenone is a prime example, demonstrating that the electron-donating hydroxyl group does not prevent the desired side-chain bromination under appropriate conditions. nih.govresearchgate.net However, care must be taken, as strongly activating groups on the phenyl ring can promote competitive electrophilic aromatic substitution (nuclear bromination) instead of the desired alpha-bromination. cbijournal.com

Table 2: Examples of Alpha-Bromination in Ethanone and Propanone Derivatives

| Ketone Derivative | Product | Reagents | Reference |

|---|---|---|---|

| Acetone | Bromoacetone | Br₂, H⁺ catalyst | openstax.orgwikipedia.org |

| Acetophenone | alpha-Bromoacetophenone | Br₂, Acetic Acid | openstax.orguobabylon.edu.iq |

| 4-Hydroxyacetophenone | 2-Bromo-1-(4-hydroxyphenyl)ethanone | Br₂, H₂SO₄, Chloroform | nih.gov |

These examples underscore the robustness of the acid-catalyzed alpha-bromination reaction for preparing a wide array of alpha-bromo ketones, providing a solid foundation for the synthetic strategy for this compound.

Multi-Step Synthesis Approaches for Related Brominated Ketones

One common route begins with a Friedel-Crafts acylation to form the parent ketone, followed by α-bromination. For instance, the synthesis of a p-nitropropylbenzene derivative involves a Friedel-Crafts acylation followed by a Clemmensen Reduction and then nitration, illustrating the strategic ordering of reactions to ensure correct functional group placement due to directing effects. libretexts.org

For the direct synthesis of a related compound, 2-bromo-1-phenylpentan-1-one, the precursor valerophenone is treated with a brominating agent. chemicalbook.com A typical procedure involves reacting valerophenone with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid. chemicalbook.com This method achieves a high yield and purity. chemicalbook.com

Alternative methods for the bromination of 1-phenyl-1-pentanone have also been described. One approach involves the use of bromine in diethyl ether, facilitated by anhydrous aluminum chloride as a Lewis acid catalyst. guidechem.com Another method uses bromine in diethyl ether and allows the reaction to proceed overnight before quenching. guidechem.com

The general principle of α-keto halogenation can occur under either acidic or basic conditions. wikipedia.orgmasterorganicchemistry.com In acidic media, the reaction proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile, attacking the electrophilic bromine. masterorganicchemistry.com Typically, under acidic conditions, only one alpha hydrogen is replaced, as the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org In contrast, under basic conditions, the reaction proceeds via an enolate intermediate. Successive halogenations are often faster because the inductive electron withdrawal by the first halogen atom makes the remaining alpha hydrogens more acidic. wikipedia.org

The table below summarizes two distinct methods for the synthesis of the related compound 2-Bromo-1-phenyl-pentan-1-one from 1-phenyl-1-pentanone (valerophenone).

| Method | Starting Material | Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| A | Valerophenone | Sodium bromide, 30% Hydrogen peroxide, 30% Hydrochloric acid | Not specified | Reaction at room temperature for 1-2 hours. | 95% | chemicalbook.com |

| B | 1-phenyl-1-pentanone | Liquid bromine, Anhydrous aluminum chloride | Diethyl ether | Reaction in an ice bath, then raised to room temperature if needed. | Not specified | guidechem.com |

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control in the synthesis of α-bromoketones is a significant challenge, primarily because the chiral center is adjacent to a carbonyl group. The enol or enolate intermediates that are fundamental to many bromination reactions are planar, which can lead to the formation of a racemic mixture (an equal amount of both enantiomers) if the starting material is achiral. wikipedia.org For α-arylketones, this is further complicated by their propensity to enolize, which can erase existing stereochemistry. nih.gov

Direct asymmetric bromination of a ketone to produce an enantiomerically enriched α-bromoketone is an area of active research. However, a more established strategy for accessing chiral α-substituted ketones involves the stereoconvergent cross-coupling of racemic α-bromoketones with organometallic reagents. nih.gov This approach, while not a direct synthesis of the chiral bromoketone itself, provides a powerful method to obtain a chiral product from a racemic bromo-precursor.

One notable example is the nickel-catalyzed asymmetric cross-coupling of racemic secondary α-bromoketones with arylzinc reagents. nih.gov This method can generate tertiary stereocenters with high enantioselectivity under mild conditions. nih.gov The reaction's success is dependent on several factors, including the choice of ligand, solvent, and temperature.

The table below outlines key parameters and their effects on a stereoconvergent Negishi α-arylation, which transforms a racemic α-bromoketone into an enantiomerically enriched α-arylketone, demonstrating a method of achieving stereochemical control in a related system.

| Parameter Varied | Condition | Effect on Yield/Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Catalyst | Omission of NiCl2·glyme | No cross-coupling occurs. | nih.gov |

| Ligand | Reaction in the absence of ligand | Carbon-carbon bond formation proceeds, but without stereocontrol. | nih.gov |

| Ligand Type | Use of pybox ligands other than the optimal one | Lower yield and lower enantiomeric excess. | nih.gov |

| Solvent | Solvents other than a glyme/THF mixture | Lower yield and lower enantiomeric excess. | nih.gov |

| Temperature | Reaction at room temperature vs. -30 °C | The catalyst system is less effective at room temperature. | nih.gov |

Other general strategies for inducing stereochemistry in a reaction include substrate control and auxiliary control. youtube.com In substrate control, existing stereochemistry within the reacting molecule influences the stereochemical outcome of the new chiral center being formed. youtube.com In auxiliary control, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, leaving the desired stereoisomer of the product. youtube.com While not specifically documented for this compound, these principles represent potential pathways for controlling its stereochemistry during synthesis.

Chemical Reactivity and Transformative Potential of 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Nucleophilic Substitution Reactions Involving the Alpha-Bromine Atom

The bromine atom at the alpha position to the carbonyl group is a good leaving group, making this site highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of α-bromo ketones.

Formation of Carbon-Heteroatom Bonds (e.g., Amination, Thiolation, Alkoxylation)

Nucleophiles can readily displace the alpha-bromine atom, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of various derivatives with potential applications in medicinal chemistry and material science.

Amination: Reaction with primary or secondary amines leads to the formation of α-amino ketones. These compounds are significant building blocks for various biologically active molecules. bloomtechz.com

Thiolation: Thiol nucleophiles, such as thiols or thiourea, can replace the bromine atom to form α-thio ketones. These sulfur-containing compounds are intermediates in the synthesis of various pharmaceuticals.

Alkoxylation: Alkoxides can serve as nucleophiles to produce α-alkoxy ketones, which are of interest in the synthesis of complex organic molecules.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | Primary or Secondary Amine | α-Amino ketone |

| Thiol | Thiol or Thiourea | α-Thio ketone |

| Alkoxide | Sodium Methoxide | α-Alkoxy ketone |

Cyclization Reactions for the Synthesis of Heterocyclic Compounds

The reactivity of the α-bromo ketone moiety is instrumental in the synthesis of various heterocyclic compounds. For instance, α-bromo ketones are well-established precursors for the synthesis of thiazole (B1198619) derivatives. nih.gov The reaction typically involves condensation with a thioamide, where the sulfur atom acts as a nucleophile to displace the bromine, followed by cyclization and dehydration to form the thiazole ring. This makes 2-bromo-1-(4-hydroxyphenyl)pentan-1-one a potential starting material for novel heterocyclic structures.

Transformations of the Carbonyl Functional Group

The carbonyl group is another key reactive center in this compound, allowing for transformations such as reduction and condensation.

Reduction to Corresponding Alcohol Derivatives

The ketone functionality can be reduced to a secondary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride. Such a reaction would convert this compound into 2-bromo-1-(4-hydroxyphenyl)pentan-1-ol. It is noteworthy that the bromine atom at the alpha position generally remains unaffected under these reduction conditions. guidechem.com

Table 2: Reduction of the Carbonyl Group

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(4-hydroxyphenyl)pentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-hydroxyphenyl)pentan-1-ol (potential for debromination) |

Condensation Reactions with Nitrogen-Containing Nucleophiles

The carbonyl group can undergo condensation reactions with various nitrogen-containing nucleophiles. For example, reaction with hydroxylamine (B1172632) can form an oxime, while reaction with hydrazine (B178648) or its derivatives can yield hydrazones. These reactions are characteristic of ketones and provide routes to further functionalize the molecule.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring provides another avenue for chemical modification. This group can undergo reactions typical of phenols, such as etherification or esterification, under appropriate conditions. For instance, it can be alkylated to form an ether or acylated to form an ester. The reactivity of this group allows for the modification of the compound's solubility and electronic properties. Careful selection of reaction conditions is necessary to avoid competing reactions at the other functional groups.

O-Alkylation and O-Acylation Reactions

The presence of the phenolic hydroxyl group on the phenyl ring of this compound allows for characteristic reactions such as O-alkylation and O-acylation. These reactions are fundamental in synthetic organic chemistry for the formation of ethers and esters, respectively.

O-Alkylation Reactions

O-alkylation of the hydroxyl group in this compound typically proceeds via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form an ether.

The first step is the deprotonation of the phenol (B47542) with a suitable base. Phenols are more acidic than alcohols, so relatively weak bases like sodium hydroxide (B78521) or potassium carbonate can be used to generate the phenoxide ion. The choice of base can influence the reaction's efficiency.

The second step is the reaction of the resulting phenoxide with an alkylating agent, such as an alkyl halide. The phenoxide ion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-oxygen bond, which results in the desired ether.

A common challenge in the alkylation of phenoxides is the competition between O-alkylation and C-alkylation, where the alkylating agent reacts with the carbon atoms of the aromatic ring. The selectivity of this reaction is influenced by several factors, which will be discussed in section 3.4.

Interactive Data Table: O-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Expected Product |

| Methyl iodide | K₂CO₃ | Acetone (B3395972) | 2-Bromo-1-(4-methoxyphenyl)pentan-1-one |

| Ethyl bromide | NaOH | Ethanol | 2-Bromo-1-(4-ethoxyphenyl)pentan-1-one |

| Benzyl (B1604629) chloride | NaH | THF | 2-Bromo-1-(4-(benzyloxy)phenyl)pentan-1-one |

O-Acylation Reactions

O-acylation of the hydroxyl group in this compound leads to the formation of a phenyl ester. This reaction typically involves reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base.

The mechanism of O-acylation can be catalyzed by either acid or base. In base-catalyzed acylation, the base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (e.g., a chloride ion) to form the ester. Common bases used for this purpose include pyridine (B92270) or triethylamine, which also serve to neutralize the HCl byproduct when acyl chlorides are used.

Acid catalysis, on the other hand, involves the protonation of the acylating agent, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the phenol.

Interactive Data Table: O-Acylation of this compound

| Acylating Agent | Catalyst/Base | Solvent | Expected Product |

| Acetyl chloride | Pyridine | Dichloromethane | 4-(2-bromopentanoyl)phenyl acetate |

| Acetic anhydride | H₂SO₄ (cat.) | Acetic acid | 4-(2-bromopentanoyl)phenyl acetate |

| Benzoyl chloride | Triethylamine | THF | 4-(2-bromopentanoyl)phenyl benzoate |

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group of this compound is susceptible to oxidation. The oxidation of phenols can lead to a variety of products, with quinones being a common outcome. chemistrysteps.com The specific product formed depends on the oxidizing agent used and the reaction conditions.

Common oxidizing agents for phenols include chromic acid (generated from sodium dichromate and sulfuric acid), Fremy's salt (potassium nitrosodisulfonate), and hypervalent iodine reagents. wikipedia.orglibretexts.org The oxidation of phenols to quinones is a reversible process, and the corresponding hydroquinones can be regenerated by reduction. chemistrysteps.com

For this compound, oxidation of the hydroxyl group would likely yield a quinone derivative. The presence of the electron-withdrawing acyl group on the ring may influence the reactivity and the specific quinone isomer formed.

In some cases, under specific enzymatic or biomimetic conditions, the oxidation can proceed via a Baeyer-Villiger type mechanism, where an oxygen atom is inserted between the carbonyl group and the aromatic ring, leading to an ester. However, this is a more specialized reaction. researchgate.net A Dakin oxidation, which converts hydroxyaryl aldehydes or ketones to diphenols, is also a possibility under alkaline hydrogen peroxide conditions. cdnsciencepub.com

Interactive Data Table: Oxidation of the Hydroxyl Group of this compound

| Oxidizing Agent | Solvent | Expected Product Type |

| Sodium dichromate (Na₂Cr₂O₇) / H₂SO₄ | Acetone/Water | Quinone derivative |

| Fremy's salt ((KSO₃)₂NO) | Water/Acetone | Quinone derivative |

| o-Iodoxybenzoic acid (IBX) | DMSO | Ortho-quinone derivative |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete assignment of the proton and carbon signals can be achieved, confirming the connectivity of atoms within 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the 4-hydroxyphenyl ring typically appear as two doublets due to the para-substitution pattern. These protons, ortho and meta to the carbonyl group, split each other. The phenolic hydroxyl proton (-OH) usually appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

In the aliphatic portion of the molecule, the proton on the carbon bearing the bromine atom (α-carbon) is expected to resonate as a triplet, coupled to the adjacent methylene (B1212753) protons. The subsequent methylene groups of the propyl chain will show more complex splitting patterns (e.g., a multiplet) due to coupling with their non-equivalent neighbors. The terminal methyl group protons will appear as a triplet, coupled to the adjacent methylene group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to C=O) | 7.85 - 7.95 | Doublet (d) | ~8.5 |

| Aromatic H (meta to C=O) | 6.90 - 7.00 | Doublet (d) | ~8.5 |

| Phenolic OH | 5.0 - 6.0 | Broad Singlet (br s) | - |

| CH-Br (C2-H) | 5.10 - 5.20 | Triplet (t) | ~7.0 |

| CH₂ (C3-H₂) | 2.00 - 2.20 | Multiplet (m) | - |

| CH₂ (C4-H₂) | 1.40 - 1.60 | Multiplet (m) | - |

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct view of the carbon skeleton. bhu.ac.in The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons show signals in the typical aromatic region (115-165 ppm), with the carbon attached to the hydroxyl group and the carbon attached to the carbonyl group appearing at lower fields within this range. The carbon atom bonded to the electronegative bromine atom (C-Br) will appear in the aliphatic region but at a lower field than the other sp³ hybridized carbons. The remaining aliphatic carbons of the pentanoyl chain will resonate at higher fields (lower ppm values).

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 190 - 192 |

| Aromatic C-OH | 162 - 164 |

| Aromatic C (ortho to C=O) | 131 - 133 |

| Aromatic C (ipso) | 126 - 128 |

| Aromatic C (meta to C=O) | 115 - 117 |

| C-Br | 45 - 48 |

| CH₂ (C3) | 33 - 36 |

| CH₂ (C4) | 19 - 21 |

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the atomic connectivity. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons ortho and meta to the carbonyl group. Crucially, it would map the connectivity of the entire aliphatic chain, showing correlations between the C2-H and the C3-H₂, between the C3-H₂ and the C4-H₂, and between the C4-H₂ and the C5-H₃. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal in the aliphatic chain and the aromatic ring to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J couplings). sdsu.edu This is vital for connecting the different fragments of the molecule. Key expected correlations would include:

A three-bond correlation from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself (C1).

A two-bond correlation from the C2-H proton to the carbonyl carbon (C1).

A three-bond correlation from the C2-H proton to the C4 carbon.

Correlations from the C3-H₂ protons to the C2 and C5 carbons.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of the molecule. science.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.

In a GC-MS analysis, the compound is first separated by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum for this compound would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern for bromine; two peaks of nearly equal intensity, one for the ⁷⁹Br isotope ([M]⁺) and one for the ⁸¹Br isotope ([M+2]⁺), would be observed. libretexts.org

The fragmentation of the molecular ion is predictable based on the functional groups present. chemguide.co.uk The primary fragmentation pathway for ketones is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Alpha-Cleavage:

Cleavage between C1 and C2 would result in the loss of a bromobutyl radical, leading to a prominent peak corresponding to the 4-hydroxyphenylcarbonyl cation at m/z 121.

Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a bromopentanoyl cation.

Other Fragmentations:

Loss of the bromine atom (•Br) would lead to a fragment at [M-79]⁺ and [M-81]⁺.

Cleavage within the alkyl chain can also occur. For instance, the fragmentation of the related compound 1-(4-hydroxyphenyl)pentan-1-one shows a base peak that can be informative for predicting the behavior of the acyl chain. nist.gov

Expected Key Fragments in Mass Spectrum

| m/z (for ⁷⁹Br) | Proposed Fragment Ion |

|---|---|

| 258/260 | [C₁₁H₁₃BrO₂]⁺ (Molecular Ion, M⁺) |

| 179 | [M - Br]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, HRMS would confirm the molecular formula C₁₁H₁₃BrO₂ by matching the experimentally measured exact mass to the theoretically calculated mass, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of this compound.

Identification of Characteristic Functional Group Vibrations (e.g., Carbonyl, Hydroxyl, Aromatic C-H)

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its constituent functional groups. The analysis of these bands allows for a definitive identification of the molecular structure.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . Typically for α-brominated ketones, this band is expected to appear at a higher frequency compared to the non-brominated analog due to the electron-withdrawing effect of the bromine atom. For the parent compound, 1-(4-hydroxyphenyl)-1-pentanone, the carbonyl stretch is observed around 1660-1680 cm⁻¹. The introduction of bromine at the α-position would likely shift this band towards 1680-1700 cm⁻¹.

The hydroxyl (O-H) group gives rise to a broad and intense absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is indicative of intermolecular hydrogen bonding, a significant interaction in the solid state of this compound.

The aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the 3000-3100 cm⁻¹ region. Additionally, the out-of-plane C-H bending vibrations of the para-substituted benzene (B151609) ring give rise to a strong absorption in the 800-850 cm⁻¹ range, which is characteristic of 1,4-disubstitution.

The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

An interactive data table summarizing the expected characteristic IR absorptions is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000-3100 | Weak to Medium |

| Carbonyl | C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C | C=C Stretch | 1500-1600 | Medium |

| Aromatic C-H | C-H Bend (out-of-plane) | 800-850 | Strong |

| Alkyl C-H | C-H Stretch | 2850-2960 | Medium |

| C-Br | C-Br Stretch | 500-700 | Medium |

Conformational Insights from Vibrational Spectra

The vibrational spectra can also offer insights into the conformational isomers of this compound. The flexibility of the pentanoyl chain allows for different spatial arrangements of the atoms. These different conformers can give rise to distinct, albeit often overlapping, vibrational bands. In particular, the region of the spectrum sensitive to skeletal vibrations (fingerprint region, below 1500 cm⁻¹) may contain bands that are specific to certain conformers. A detailed analysis of this region, often aided by computational modeling, could potentially distinguish between different rotational isomers of the molecule in the analyzed sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* transitions.

The aromatic hydroxyphenyl moiety is the primary chromophore responsible for the strong π → π transitions*. These are typically observed at shorter wavelengths, generally below 300 nm. The presence of the carbonyl group in conjugation with the aromatic ring can lead to a red shift (bathochromic shift) of these bands.

The carbonyl group itself possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a weaker n → π transition*, which is expected to appear at a longer wavelength, likely in the region of 300-350 nm. This transition is characteristically of low intensity. The substitution of the bromine atom at the alpha position can influence the energy of these transitions, potentially causing slight shifts in the absorption maxima.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Geometric Parameters: Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of the ethanone (B97240) analog reveals key geometric features that are likely to be preserved in the pentan-1-one derivative. The aromatic ring is planar, and the carbonyl group and the bromine atom are attached to the adjacent carbon.

Bond Lengths: The C=O double bond length is typically in the range of 1.20-1.22 Å. The C-Br bond length is expected to be around 1.93-1.97 Å. The C-O single bond of the hydroxyl group is approximately 1.35-1.37 Å, and the C-C bonds within the aromatic ring are in the range of 1.38-1.40 Å.

Bond Angles: The bond angles around the sp² hybridized carbon of the carbonyl group are expected to be close to 120°. The geometry around the carbon atom bearing the bromine will be tetrahedral, with bond angles deviating slightly from the ideal 109.5° due to steric and electronic effects.

An interactive data table with representative geometric parameters from the ethanone analog is presented below.

| Parameter | Atoms Involved | Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Br | ~1.95 Å |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 Å |

| Bond Length | C(aromatic)-O(hydroxyl) | ~1.36 Å |

| Bond Angle | C-C(O)-C | ~118° |

| Bond Angle | O=C-C | ~121° |

| Bond Angle | C-C-Br | ~112° |

Torsion Angles: The torsion angles describe the conformation of the molecule. A key torsion angle is that which defines the orientation of the carbonyl group relative to the aromatic ring. In the ethanone analog, the molecule is nearly planar, suggesting significant conjugation between the carbonyl group and the phenyl ring. A similar conformation is expected for the pentan-1-one derivative, although the longer alkyl chain may introduce some conformational flexibility.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone is dominated by a network of intermolecular hydrogen bonds. nih.gov The hydroxyl group acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule acts as the acceptor. nih.gov This O-H···O=C hydrogen bonding is a strong and directional interaction that plays a crucial role in the crystal packing, often leading to the formation of chains or sheets of molecules. nih.gov

In the ethanone analog, these hydrogen bonds link the molecules into infinite one-dimensional chains. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding motifs.

An interactive data table summarizing the key intermolecular interaction observed in the ethanone analog is provided below.

| Interaction Type | Donor | Acceptor | Distance (D···A) | Angle (D-H···A) |

| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | ~2.78 Å | ~158° |

| Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | ~2.81 Å | ~162° |

Conformational Analysis of this compound in the Crystalline State Remains Undetermined

Detailed research into the crystallographic and conformational properties of the chemical compound this compound has revealed a significant gap in the available scientific literature. As of the latest searches, no published single-crystal X-ray diffraction data exists for this specific molecule. Consequently, a definitive analysis of its conformation in the crystalline state, including precise bond lengths, bond angles, and torsion angles, cannot be provided.

The conformational analysis of a molecule in its crystalline state is fundamental to understanding its three-dimensional structure and intermolecular interactions. This information is typically obtained through single-crystal X-ray crystallography, a powerful analytical technique that provides precise atomic coordinates within the crystal lattice. However, extensive searches of chemical and crystallographic databases have not yielded any entries for this compound.

Without experimental crystallographic data, any discussion of the crystalline-state conformation of this compound would be purely speculative. Such an analysis would require computational modeling and is beyond the scope of a report based on established experimental findings.

Therefore, the requested detailed research findings and data tables for the subsection "4.5.3. Conformational Analysis in the Crystalline State" for this compound cannot be generated at this time due to the absence of the necessary primary research data. Further experimental work, specifically the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the precise solid-state structure of this compound.

Computational Chemistry Studies of 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations would serve as the foundation for understanding the molecule's intrinsic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

TD-DFT is the method of choice for predicting the electronic absorption spectra (UV-Visible) of molecules. This analysis would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*), which are fundamental to understanding the compound's interaction with light.

Prediction of Chemical Reactivity Descriptors

Using data from DFT calculations, a range of global reactivity descriptors could be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's expected reactivity in chemical reactions, helping to predict its behavior as an electrophile or nucleophile.

While the principles of these computational methods are well-established, their application to produce specific data for 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one has not been documented in the reviewed sources. Therefore, the creation of detailed research findings and data tables for this particular compound is not possible at this time.

Fukui Functions and Local Reactivity Analysis

No published studies were found that specifically calculate or analyze the Fukui functions of this compound to determine its sites for nucleophilic, electrophilic, and radical attack.

Thermochemical Properties and Reaction Pathways

There is no available research detailing the computationally derived thermochemical properties, such as enthalpy of formation, entropy, or Gibbs free energy, for this compound. Consequently, analyses of its reaction pathways based on these properties have not been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to investigate the dynamic behavior of this compound or its interactions with solvents.

Analysis of Non-Linear Optical (NLO) Properties and First Hyperpolarizability

No computational research has been published that investigates the non-linear optical properties of this compound, including calculations of its first hyperpolarizability (β).

Quantum Chemical Methods for Stereochemical Investigations

There are no available studies that apply quantum chemical methods to investigate the stereochemical aspects of this compound, such as the conformational analysis or the determination of its chiral properties.

Investigation of Biological Activities and Mechanistic Pathways of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research pertaining to the chemical compound this compound. The search results consistently yield information on structurally related but distinct molecules, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone or 2-Bromo-1-phenyl-pentan-1-one.

These related compounds are noted for their roles as intermediates in the synthesis of pharmaceuticals and their potential as enzyme inhibitors. For example, 2-bromo-1-(4-hydroxyphenyl)ethanone is documented as a precursor in the synthesis of adrenaline-type drugs and as an inhibitor of protein tyrosine phosphatases (PTPs). cymitquimica.comresearchgate.netnih.govbldpharm.com The fundamental principles of molecular interactions, such as the capacity of the hydroxyl group to form hydrogen bonds and the bromine atom to engage in halogen bonding, are recognized for these classes of compounds.

However, specific data on the biological activities and mechanistic pathways for this compound are not available in the reviewed sources. Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline focusing solely on this specific compound. To do so would require extrapolation from related molecules, which would not meet the required standards of scientific specificity and accuracy for the subject compound.

Further empirical research, including synthesis, biological screening, and computational studies specifically targeting this compound, is necessary to elucidate the information required to fulfill the sections and subsections of the proposed article. Without such dedicated studies, any discussion would be speculative and would not be based on direct scientific evidence for the compound .

Investigation of Biological Activities and Mechanistic Pathways of 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Studies on Cellular Interactions

Influence on Metabolic Pathways

Information regarding the direct influence of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one on specific metabolic pathways is not extensively detailed in currently available research. Generally, compounds with similar structural motifs, such as α-brominated ketones and hydroxylated phenyl groups, are known to be chemically reactive and may interact with various biological molecules. It is hypothesized that such compounds could potentially modulate metabolic pathways through several mechanisms:

Enzyme Interaction: The electrophilic nature of the carbon atom bearing the bromine could make it a target for nucleophilic residues in enzyme active sites, potentially leading to inhibition or modulation of metabolic enzymes.

Receptor Modulation: The hydroxyphenyl group is a common feature in molecules that interact with various receptors, suggesting a possibility for influencing cellular signaling processes that regulate metabolism.

Gene Expression Alteration: By interacting with signaling pathways, it could indirectly affect the expression of genes involved in metabolic regulation.

However, specific studies detailing these interactions for this compound are not presently available.

Preliminary Studies on Antimicrobial Properties and Associated Mechanisms

Preliminary investigations into the antimicrobial properties of structurally related α-bromo-ketones have been conducted. For instance, various derivatives of 2-bromo-1-phenylethanone have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The proposed mechanism often involves the alkylation of crucial biomolecules within the microbes, such as enzymes or proteins containing thiol groups (e.g., cysteine residues), leading to the disruption of essential cellular processes and microbial cell death. researchgate.net While these studies provide a basis for potential antimicrobial activity, specific data on the efficacy and spectrum of this compound are not yet reported.

Insights into Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented and is typically attributed to the hydrogen-donating ability of the hydroxyl group on the aromatic ring, which can stabilize free radicals. The presence of the 4-hydroxyphenyl moiety in this compound suggests that it may possess antioxidant properties. The mechanism would likely involve the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

A study on a related compound, 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, evaluated its antioxidant capacity using various assays. It is plausible that this compound could exhibit similar activities, as depicted in the hypothetical data below.

Table 1: Hypothetical Antioxidant Activity Profile

| Assay Type | Measured Activity (Example) | Standard |

|---|---|---|

| DPPH Radical Scavenging | IC₅₀: 85 µM | Ascorbic Acid |

| ABTS Radical Cation Scavenging | 65% inhibition at 100 µM | Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | 320 µM Fe(II)/mg | Butylated Hydroxytoluene (BHT) |

Note: This data is illustrative and not based on published experimental results for this specific compound.

Mechanistic Considerations of Potential Anti-proliferative Effects

The potential for α-haloketones to act as anti-proliferative agents has been explored, with the primary mechanism often linked to their ability to act as alkylating agents. researchgate.net The electrophilic α-carbon can react with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of cell division and induction of apoptosis. researchgate.net

Possible mechanistic pathways for anti-proliferative effects could include:

Inhibition of Key Enzymes: Targeting enzymes crucial for cancer cell proliferation and survival.

Induction of Oxidative Stress: Altering the cellular redox balance to a level that is toxic to cancer cells.

Apoptosis Induction: Triggering programmed cell death through interaction with components of the apoptotic signaling cascade.

While these mechanisms are established for other related compounds, dedicated studies are required to confirm the anti-proliferative effects and elucidate the specific molecular targets of this compound. researchgate.net

Synthesis and Characterization of Derivatives of 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Design Principles for Novel Derivatives to Modulate Specific Properties

The rational design of novel derivatives of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is guided by fundamental principles of physical organic chemistry. The inherent reactivity of the parent molecule is dictated by several key structural features: the electrophilic carbonyl carbon, the reactive carbon-bromine bond at the alpha position, the nucleophilic phenolic hydroxyl group, and the activated aromatic ring. Computational studies on analogous phenolic ketones, such as 4-(4-hydroxyphenyl)-butan-2-one, reveal that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical determinant of chemical reactivity. acs.orgulster.ac.uk A smaller HOMO-LUMO gap generally correlates with higher reactivity. acs.orgulster.ac.uk

The Mayr equation, which quantifies nucleophilicity and electrophilicity, provides a theoretical framework for predicting reaction rates. researchgate.net The nucleophilicity of a molecule is related to its HOMO energy, while electrophilicity corresponds to the LUMO energy. researchgate.net By modifying substituents, one can manipulate these orbital energies to control reaction kinetics. For example, introducing electron-withdrawing groups on the aromatic ring would lower the LUMO energy, making the carbonyl carbon more electrophilic. Conversely, converting the phenolic hydroxyl to an ether would slightly decrease its activating effect, subtly altering the ring's nucleophilicity. These principles allow for a targeted approach to designing derivatives with specific, predictable chemical and physical properties.

Functionalization at the Alpha-Bromo Position

The bromine atom at the carbon alpha to the carbonyl group is an excellent leaving group, making this position a prime target for functionalization through nucleophilic substitution and subsequent cyclization reactions.

Nucleophilic Substitution with Various Amines and Other Nucleophiles (e.g., Pyrrolidine (B122466) derivatives)

The α-bromo ketone moiety is highly susceptible to nucleophilic attack. A prominent example of this reactivity is its reaction with secondary amines like pyrrolidine to form α-amino ketones. This reaction is a key step in the synthesis of pyrovalerone analogs, which are known for their activity as monoamine uptake inhibitors. nih.govdrugs.ie The reaction typically proceeds smoothly at room temperature, with the amine displacing the bromide ion. nih.govdrugs.ie

The versatility of this reaction allows for the introduction of a wide range of functionalities. Besides pyrrolidine, other nucleophiles such as different primary and secondary amines (e.g., butylamine, piperidine), thiols, and other carbon or heteroatom nucleophiles can be employed to create a diverse library of derivatives. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Bromo Position

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Secondary Amine | Pyrrolidine | α-Pyrrolidinyl Ketone |

| Primary Amine | Butylamine | α-Butylamino Ketone |

| Secondary Amine | Piperidine | α-Piperidinyl Ketone |

Cyclization Reactions to Form Fused Ring Systems

The α-functionalized ketones generated via nucleophilic substitution can serve as intermediates for the synthesis of various heterocyclic and fused ring systems. A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-bromo ketone reacts with a thioamide. scirp.org This reaction provides a direct route to substituted thiazole rings, which are prevalent scaffolds in medicinal chemistry. The reaction first involves nucleophilic substitution by the sulfur of the thioamide, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. scirp.org

Furthermore, intramolecular cyclization strategies can be envisioned. If a nucleophilic moiety is tethered to another part of the this compound derivative (for example, on the aromatic ring or as part of a more complex nucleophile at the alpha position), intramolecular reactions can lead to the formation of fused bicyclic or polycyclic systems. beilstein-journals.org Methodologies such as intramolecular Prins reactions or Friedel-Crafts alkylations can be designed to construct complex molecular architectures, including tetralin frameworks, which are valuable in drug discovery. beilstein-journals.org

Modifications of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group offers another key site for derivatization, enabling the synthesis of ethers and esters, and influencing further substitution on the aromatic ring.

Formation of Ether and Ester Derivatives

The nucleophilic character of the phenolic oxygen allows for the straightforward synthesis of ether and ester derivatives. O-alkylation to form ethers can be achieved under various conditions, such as the Williamson ether synthesis, which typically involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl bromoacetate). nih.gov This method allows for the introduction of a wide variety of alkyl and substituted alkyl groups. nih.gov

Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through condensation reactions with carboxylic acids using coupling agents like N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI). organic-chemistry.org Research on raspberry ketone has shown that creating a library of ester derivatives can be a fruitful strategy for discovering compounds with novel biological activities. researchgate.net

Table 2: Examples of Ether and Ester Derivatives of the Phenolic Hydroxyl Group

| Reagent | Derivative Type | Product Example |

|---|---|---|

| Benzyl bromide / Base | Ether | 2-Bromo-1-(4-(benzyloxy)phenyl)pentan-1-one |

| Allyl bromide / Base | Ether | 2-Bromo-1-(4-(allyloxy)phenyl)pentan-1-one |

| Acetyl chloride / Base | Ester | 4-(2-bromopentanoyl)phenyl acetate |

Further Substitution on the Aromatic Ring

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). science.gov Since the para position is already substituted by the bromopentanoyl group, further electrophilic substitution will be directed to the two equivalent ortho positions (C3 and C5). This allows for the precise installation of additional functional groups on the aromatic ring.

Common EAS reactions can be applied to introduce a variety of substituents. For instance, nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ in a suitable solvent), or Friedel-Crafts alkylation/acylation can be employed to add nitro, halogen, alkyl, or acyl groups, respectively, to the positions ortho to the hydroxyl group. acs.org These modifications can significantly alter the steric and electronic properties of the molecule, influencing its solubility, reactivity, and biological interactions. The choice of reaction conditions is crucial to avoid unwanted side reactions at other functional sites of the molecule.

Insufficient Information to Generate Article on "this compound" Derivatives

Furthermore, no studies detailing the structure-activity relationships of these specific derivatives for any biological target were found. Similarly, there is no available research on the application of derivatives of this compound in the development of haptens for immunoassays.

Given the strict requirement to focus solely on the chemical compound “this compound” and its derivatives, and to maintain scientific accuracy, it is not possible to construct the requested article. Creating content based on related but distinct compounds would be speculative and would not adhere to the provided instructions. Therefore, the generation of the article as outlined in the prompt cannot be completed at this time due to the lack of specific scientific information on the subject compound and its derivatives in the public domain.

Analytical Method Development and Validation for 2 Bromo 1 4 Hydroxyphenyl Pentan 1 One

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, allowing for the separation, identification, and quantification of individual components within a mixture. For a compound like 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one, various chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds. For brominated aromatic ketones, reversed-phase HPLC (RP-HPLC) is the most common approach. A typical method for a related compound, 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, validates purity at over 95%, demonstrating the suitability of HPLC for this class of compounds.

A hypothetical, yet standard, HPLC method for this compound would be developed and validated for parameters such as linearity, accuracy, precision, specificity, and robustness.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

This method would effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC) is a powerful technique for compounds that are volatile or can be made volatile through derivatization. Given that α-bromovalerophenone, a structural analog, is analyzed by GC, this method is also suitable for this compound, likely after a derivatization step to protect the hydroxyl group (e.g., silylation). semanticscholar.org

Quantitative analysis is often performed using a Flame Ionization Detector (GC-FID), which offers high sensitivity and a wide linear range. semanticscholar.org The method would involve creating a calibration curve from standards of known concentration to quantify the amount of the compound in a sample. semanticscholar.org

Table 2: Typical GC-FID Conditions (for a derivatized analyte)

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temp. | 250 °C |

| Detector Temp. | 300 °C |

| Oven Program | Initial temp 150°C, ramp to 280°C |

| Injection Mode | Split |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical reactions. thieme.de During the synthesis of this compound, TLC can be used to track the consumption of the starting material (e.g., 1-(4-hydroxyphenyl)pentan-1-one) and the formation of the brominated product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The separated spots are visualized under UV light or by staining. The relative positions of the spots (Rf values) for the reactant and product are different, providing a clear visual indication of the reaction's progress. For the related α-bromovalerophenone, TLC is a key preliminary research method. semanticscholar.org

Hyphenated Techniques for Enhanced Detection and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of certainty in identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and performing trace analysis. For α-bromovalerophenone, a close analog, GC-MS is used for both qualitative and quantitative determination. semanticscholar.org

A sample solution (e.g., dissolved in methanol) is injected into the GC system. semanticscholar.org As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This "fingerprint" allows for positive identification of the main compound and characterization of trace-level by-products.

Table 3: Example GC-MS Parameters for a Related Compound

| Parameter | Setting |

| Gas Chromatograph | Agilent Technologies (6890N model) |

| Injection Mode | Split (20:1) |

| Sample Volume | 1 µL |

| Carrier Gas | Helium |

| Mass Spectrometer | Mass Selective Detector |

Adapted from methods for α-bromovalerophenone. semanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for detecting compounds at very low concentrations and for confirming molecular structures. mdpi.com For this compound, this method would provide unambiguous identification.

The compound is first separated via HPLC and then introduced into the mass spectrometer. In the first stage (MS1), the parent ion corresponding to the molecule is selected. This ion is then fragmented, and the resulting product ions are analyzed in the second stage (MS2). This process of Multiple Reaction Monitoring (MRM) is extremely specific and sensitive. mdpi.com This technique is instrumental in confirming the compound's structure by analyzing its fragmentation pattern and provides the sensitivity needed for detecting it in complex matrices. mdpi.com

Table 4: General LC-MS/MS Method Parameters

| Parameter | Description |

| Ionization Source | Electrospray Ionization (ESI) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (MS1) | [M+H]+ or [M-H]- for the target compound |

| Product Ions (MS2) | Characteristic fragments of the target compound |

| Collision Gas | Argon |

Development of Reference Standards and Quality Control Protocols

The foundation of accurate and reproducible analysis lies in the availability of a high-purity reference standard. For this compound, the development of such a standard involves its synthesis, purification, and comprehensive characterization.

The synthesis of α-bromo ketones can be achieved through the bromination of the corresponding ketone. libretexts.org For instance, the reaction of 1-(4-hydroxyphenyl)pentan-1-one with a brominating agent, such as bromine in acetic acid, would be a common synthetic route. libretexts.org Following synthesis, the crude product must undergo rigorous purification, typically employing techniques like recrystallization or column chromatography to remove impurities, unreacted starting materials, and byproducts.

Once a highly purified sample is obtained, its identity and purity must be unequivocally confirmed. A battery of analytical techniques is employed for this purpose, including:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the bromine and hydroxyl groups.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity assessment.

Quality control protocols are then established based on these characterization data. These protocols define the specifications that a sample of this compound must meet to be considered acceptable for its intended use. These specifications typically include appearance, identity (matching the spectra of the reference standard), purity (as determined by HPLC or GC), and potentially other parameters like melting point and water content.

A common method for the quantification of total phenolic compounds is the Folin-Ciocalteu (FC) assay. mdpi.comresearchgate.net This colorimetric assay could be adapted as a quality control tool to determine the phenolic content of a sample. mdpi.comresearchgate.net The procedure involves reacting the phenolic compound with the FC reagent in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically. scirp.org

Table 1: Illustrative Quality Control Parameters for this compound Reference Standard

| Parameter | Method | Specification |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Identity | ¹H NMR, IR | Conforms to the structure |

| Purity | HPLC (UV detection) | ≥ 98.0% |

| Total Phenolics | Folin-Ciocalteu Assay | Report value |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Melting Point | Capillary Method | Report range |

Electrochemical Methods for Detection and Redox Behavior Analysis

Electrochemical techniques provide a sensitive and informative approach to studying the redox properties of molecules like this compound. The presence of the phenolic hydroxyl group makes the compound electrochemically active and susceptible to oxidation.

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of phenolic compounds. nih.gov In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For a phenolic compound, an anodic peak will be observed, corresponding to its oxidation. nih.gov The potential at which this peak occurs provides information about the ease of oxidation of the compound.

The oxidation of the phenol (B47542) group is a key electrochemical reaction. libretexts.orgopenstax.org Phenols can be oxidized to form quinone-type structures. libretexts.orgopenstax.org The redox properties of quinones are important in various chemical and biological systems. openstax.org The electrochemical analysis of this compound would likely focus on the oxidation of the 4-hydroxyphenyl moiety.

The electrochemical behavior of this compound could be investigated using various electrode materials, such as glassy carbon or platinum, in a suitable electrolyte solution. The data obtained from such studies can be used to develop sensitive electrochemical detection methods, for example, using techniques like differential pulse voltammetry or square wave voltammetry.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Rate | 100 mV/s |

| Anodic Peak Potential (Epa) | +0.65 V (vs. Ag/AgCl) |

| Cathodic Peak Potential (Epc) | Not observed (irreversible oxidation) |

This hypothetical data suggests that this compound undergoes an irreversible oxidation at a potential of +0.65 V. The irreversibility is common for the oxidation of many phenolic compounds, where the initially formed radical cation can undergo further chemical reactions. nih.gov Such electrochemical studies are crucial for understanding the compound's redox chemistry and for developing quantitative analytical methods based on its electrochemical properties.

Conclusion and Future Research Directions

Summary of Key Research Findings and Their Implications for 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one

Direct research on this compound is limited in the public domain. However, studies on structurally similar compounds, such as 2-Bromo-1-(4-hydroxyphenyl)ethanone, offer valuable insights. Research on these related compounds has primarily focused on their synthesis and potential as intermediates in the creation of more complex molecules, including pharmaceuticals. For instance, α-bromo-ketones are recognized as valuable precursors in the synthesis of adrenaline-type drugs. nih.govresearchgate.net The presence of the α-bromo ketone moiety imparts significant reactivity, enabling various nucleophilic substitution reactions.

Furthermore, investigations into related brominated phenolic compounds have suggested potential biological activities, including antioxidant and antimicrobial properties. The phenolic hydroxyl group is a key contributor to antioxidant capacity, while the bromine atom can enhance antimicrobial effects. These findings imply that this compound could also serve as a versatile synthetic building block and may possess interesting biological properties worthy of investigation. The key implication is that the existing knowledge base for similar molecules provides a strong rationale for initiating dedicated research into the synthesis, characterization, and potential applications of this compound.

Identification of Unexplored Avenues in Synthetic Strategies and Derivatization

The synthesis of α-bromo-ketones is a well-established area of organic chemistry. Typically, these compounds are prepared by the bromination of the corresponding ketone. For example, 2-Bromo-1-(4-hydroxyphenyl)ethanone can be synthesized by the bromination of 4-hydroxyacetophenone. nih.govresearchgate.net A similar strategy could be employed for the synthesis of this compound, starting from 1-(4-hydroxyphenyl)pentan-1-one.

Unexplored avenues in the synthesis of this compound could include the exploration of more environmentally benign brominating agents and catalytic systems to improve reaction efficiency and reduce waste. Furthermore, the development of stereoselective synthesis methods to produce enantiomerically pure forms of the compound would be a significant advancement, as the biological activity of chiral molecules is often stereospecific.

In terms of derivatization, the reactive α-bromo ketone functionality is ripe for exploration. A wide array of nucleophiles could be reacted at the bromine-bearing carbon to generate a diverse library of derivatives. For instance, reaction with amines, thiols, or azides could lead to novel compounds with potentially enhanced biological activities. The phenolic hydroxyl group also offers a handle for further modification, such as etherification or esterification, to modulate the compound's physicochemical properties.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Reagent | Potential Product Class |

| Nucleophilic Substitution | Amines (R-NH2) | α-Amino ketones |

| Nucleophilic Substitution | Thiols (R-SH) | α-Thio ketones |

| Nucleophilic Substitution | Azide (N3-) | α-Azido ketones |

| Etherification (at -OH) | Alkyl halides (R-X) | Alkoxy derivatives |

| Esterification (at -OH) | Acyl chlorides (R-COCl) | Ester derivatives |

Prospects for Advanced Spectroscopic and Computational Applications

The comprehensive characterization of this compound using advanced spectroscopic techniques is a critical area for future research. While basic characterization using NMR (¹H and ¹³C), IR, and mass spectrometry would be standard, more advanced techniques could provide deeper structural insights. For instance, single-crystal X-ray diffraction would be invaluable for determining the precise three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Computational chemistry offers a powerful complementary tool to experimental studies. Density Functional Theory (DFT) calculations could be employed to predict the compound's geometric and electronic properties, vibrational frequencies, and NMR chemical shifts. researchgate.netrsc.org Such calculations would not only aid in the interpretation of experimental spectra but also provide insights into the molecule's reactivity and potential interaction with biological targets. Furthermore, molecular docking studies could be used to predict the binding affinity of this compound and its derivatives with various enzymes or receptors, thereby guiding the design of new bioactive molecules.

Bridging Mechanistic Biological Insights to Broader Chemical and Pharmaceutical Applications

Given the biological activities observed in related brominated phenolic compounds, a thorough investigation into the biological profile of this compound is warranted. Initial screening should focus on its potential antioxidant, antimicrobial, and anticancer activities. ijcce.ac.ir

Should promising activity be identified, the next crucial step would be to elucidate the underlying mechanism of action. For example, if the compound exhibits antioxidant properties, studies could be conducted to determine if it acts as a radical scavenger or by upregulating endogenous antioxidant enzymes. If antimicrobial activity is observed, investigations could focus on its ability to disrupt microbial cell membranes or inhibit essential enzymes.